2-(4-Methoxyphenoxy)propanohydrazide
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Description
“2-(4-Methoxyphenoxy)propanohydrazide” is a chemical compound with the CAS Number: 213412-32-9 . It has a molecular weight of 210.23 and a molecular formula of C10 H14 N2 O3 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C10 H14 N2 O3 . This indicates that it contains 10 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . More detailed physical and chemical properties were not available in the search results.Scientific Research Applications
Anticancer Activity
2-(4-Methoxyphenoxy)propanohydrazide and its derivatives have been investigated for their potential anticancer activity. One study synthesized eugenol derivatives, including a compound structurally related to this compound, demonstrating significant cytotoxicity against breast cancer cells, comparable to the drug Doxorubicin (Alam, 2022).
Anti-mycobacterial Agents
Phenoxy acetic acid derivatives, related to this compound, have been synthesized and evaluated for their anti-mycobacterial activities against Mycobacterium tuberculosis (Yar, Siddiqui, & Ali, 2006).
Antimicrobial Evaluation
Novel 1,3,4-thiadiazole derivatives of this compound have been synthesized and shown to exhibit significant antimicrobial activities against various microbial strains (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Optical Properties
Research into the nonlinear optical properties of this compound derivatives has indicated potential applications in optical devices, such as optical limiters and switches (Naseema, Sujith, Manjunatha, Kalluraya, Umesh, & Rao, 2010).
Antioxidant Properties
Related compounds of this compound have been found to possess antioxidant properties, offering protection against oxidative stress-induced impairment in cell models (Mei, Wang, Du, Liu, Zhang, & Cheng, 2009).
Chemical Properties and Synthesis
The synthesis and chemical properties of this compound itself have been documented, providing insights into its molecular structure and hydrogen bonding behavior (Liu & Gao, 2012).
Properties
IUPAC Name |
2-(4-methoxyphenoxy)propanehydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-7(10(13)12-11)15-9-5-3-8(14-2)4-6-9/h3-7H,11H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQMXFGVOKBZSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)OC1=CC=C(C=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390839 |
Source
|
Record name | 2-(4-methoxyphenoxy)propanohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213412-32-9 |
Source
|
Record name | 2-(4-methoxyphenoxy)propanohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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